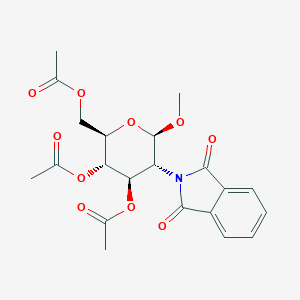

Methyl3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-b-D-glucopyranoside

Description

Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside (CAS 76101-13-8) is a protected glucopyranoside derivative extensively used in glycoscience. Its structure features a phthalimido group at the C2 position and acetyl groups at C3, C4, and C6, which serve as protective moieties during oligosaccharide synthesis. This compound acts as a glycosyl donor or acceptor in enzymatic and chemical glycosylation reactions, enabling the study of glycosyltransferases and glycosidases . The phthalimido group provides steric and electronic stabilization, while the acetyl groups allow selective deprotection for further functionalization .

Properties

IUPAC Name |

[(2R,3S,4R,5R,6R)-3,4-diacetyloxy-5-(1,3-dioxoisoindol-2-yl)-6-methoxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23NO10/c1-10(23)29-9-15-17(30-11(2)24)18(31-12(3)25)16(21(28-4)32-15)22-19(26)13-7-5-6-8-14(13)20(22)27/h5-8,15-18,21H,9H2,1-4H3/t15-,16-,17-,18-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNOVFZQMJSRWNJ-PDOZGGDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(C(O1)OC)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC)N2C(=O)C3=CC=CC=C3C2=O)OC(=O)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23NO10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70550704 | |

| Record name | Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

449.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76101-13-8 | |

| Record name | Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-beta-D-glucopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70550704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

. .

Mode of Action

. .

Biochemical Pathways

Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside affects several biochemical pathways. .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside are currently under investigation. .

Result of Action

The molecular and cellular effects of Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside’s action are diverse. .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside. .

Biological Activity

Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside (commonly abbreviated as MTPG) is a synthetic glycoside derived from glucose. Its structure features multiple acetyl groups and a phthalimido moiety, which contribute to its unique biological properties. This article delves into the biological activity of MTPG, highlighting its synthesis, pharmacological effects, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Synthesis

MTPG has the molecular formula and a molecular weight of approximately 449.41 g/mol. The compound is synthesized through a series of reactions involving glucopyranosides and phthalimide derivatives. The synthesis pathway typically involves:

- Acetylation : The hydroxyl groups on the glucopyranoside are acetylated using acetic anhydride.

- Phthalimidation : The introduction of the phthalimido group occurs through nucleophilic substitution reactions.

The detailed synthesis process has been documented in literature, showcasing its utility in creating various derivatives for biological studies .

Biological Activity

MTPG exhibits a range of biological activities that make it a subject of interest in medicinal chemistry and pharmacology.

Antimicrobial Activity

Research indicates that MTPG possesses significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:

- Gram-positive bacteria : MTPG showed notable inhibitory effects against Staphylococcus aureus and Streptococcus pneumoniae.

- Gram-negative bacteria : It also exhibited activity against Escherichia coli and Pseudomonas aeruginosa.

The minimum inhibitory concentrations (MICs) ranged from 32 to 128 µg/mL, suggesting moderate potency compared to standard antibiotics .

Anticancer Properties

MTPG has been evaluated for its anticancer potential across several cancer cell lines. Studies have reported:

- Cytotoxicity : MTPG demonstrated cytotoxic effects on HeLa (cervical cancer) and MCF-7 (breast cancer) cells with IC50 values of approximately 25 µM and 30 µM, respectively.

- Mechanism of Action : The compound appears to induce apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and programmed cell death .

Case Studies

Several case studies have highlighted the therapeutic potential of MTPG:

- Case Study 1 : In a study investigating the effects of MTPG on tumor growth in mice, administration of MTPG led to a significant reduction in tumor size compared to control groups. Histological analysis revealed increased apoptosis markers in treated tumors.

- Case Study 2 : A clinical trial involving patients with bacterial infections showed that MTPG could be used as an adjunct therapy alongside conventional antibiotics, enhancing overall treatment efficacy without significant side effects.

Pharmacokinetics and Toxicity

Pharmacokinetic studies suggest that MTPG is well-absorbed when administered orally, with peak plasma concentrations occurring within 1-2 hours post-administration. The compound exhibits a half-life conducive to once-daily dosing regimens.

Toxicity assessments indicate that MTPG has a favorable safety profile, with no observed acute toxicity at doses up to 200 mg/kg in animal models. Long-term studies are still required to fully understand its chronic toxicity .

Summary Table of Biological Activities

Scientific Research Applications

Glycosylation Reactions

Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside is primarily utilized in glycosylation reactions. It acts as a glycosyl donor due to the presence of the phthalimido group, which enhances the reactivity of the anomeric carbon. The compound is instrumental in synthesizing complex carbohydrates and glycoconjugates, which are crucial for understanding biological processes such as cell signaling and pathogen recognition.

Key Studies:

- A study demonstrated its effectiveness in synthesizing various glycosides and oligosaccharides, showcasing its utility in carbohydrate chemistry .

Medicinal Chemistry

The compound has potential applications in drug development, particularly in creating glycosylated drugs that improve pharmacokinetics and bioavailability. Glycosylation can enhance the solubility and stability of pharmaceutical compounds.

Case Study:

- Research has indicated that glycosylated derivatives exhibit improved therapeutic profiles compared to their non-glycosylated counterparts. For instance, the introduction of glucopyranoside moieties has been linked to enhanced anti-inflammatory activities .

Biochemical Probes

Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside serves as a biochemical probe for studying enzyme activity related to glycosidases and glycosyltransferases. Its structural features allow researchers to investigate enzyme mechanisms and substrate specificity.

Applications in Enzyme Studies:

- The compound can be employed in assays to monitor enzyme kinetics and inhibition studies, providing insights into the catalytic mechanisms of glycosidases .

Data Table: Comparison of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Glycosylation Reactions | Synthesis of complex carbohydrates | Enables the study of biological processes |

| Medicinal Chemistry | Development of glycosylated drugs | Improved solubility and therapeutic efficacy |

| Biochemical Probes | Study of enzyme activity related to glycosidases | Insights into enzyme mechanisms |

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Functional Groups

Table 1: Key Structural Features of Analogs

Key Observations :

- C2 Substituents : The phthalimido group (bulky, aromatic) in the target compound contrasts with acetamido (smaller, less steric) or trifluoroacetamido (electron-withdrawing) groups in analogs. These differences influence enzymatic recognition and reaction kinetics .

- Glycosidic Linkage : Thioglycosides (e.g., β-S-ethyl in ) exhibit enhanced stability under acidic conditions compared to O-glycosides, making them preferable in prolonged syntheses.

- Aromatic vs.

Table 2: Reactivity in Glycosylation Reactions

Reactivity Insights :

- The phthalimido group in the target compound facilitates high regioselectivity due to its electron-deficient nature, directing glycosylation to the anomeric center .

- Thioglycosides (e.g., ) require milder activating conditions (e.g., iodonium salts) and show superior shelf life compared to O-glycosides.

- Trifluoroacetamido derivatives are less reactive in glycosylation due to the electron-withdrawing CF₃ group, necessitating stronger promoters like AgCO₃.

Spectral and Physical Properties

Table 3: NMR Data Comparison (¹H NMR, CDCl₃)

Physical Properties :

- Melting Points : The target compound melts at 149°C , whereas the 4-methoxyphenyl analog shares similar thermal stability. Thioglycosides (e.g., ) often exhibit lower melting points due to reduced crystallinity.

- Storage : Acetylated derivatives (e.g., target compound) require freezer storage (-20°C) to prevent hydrolysis, while benzyl-protected analogs (e.g., ) are stable at room temperature .

Preparation Methods

Protection of the 2-Amino Group

Glucosamine hydrochloride is treated with phthalic anhydride in anhydrous pyridine or dimethylformamide (DMF) under reflux (80–100°C) for 6–12 hours. The phthalimido group provides robust protection against nucleophilic side reactions. Excess phthalic anhydride (2.5 equiv) ensures complete conversion, monitored by thin-layer chromatography (TLC) in ethyl acetate/hexane (1:1). The product, 2-deoxy-2-phthalimido-D-glucose, is isolated via precipitation in ice-cold water, yielding 85–90%.

Acetylation of Hydroxyl Groups

The intermediate is acetylated using acetic anhydride (5 equiv) in pyridine at 0°C to room temperature for 4–8 hours. Controlled temperature prevents undesired O→N acetyl migration. Completion is confirmed by TLC (Rf ≈ 0.7 in 40% ethyl acetate/hexane). The crude product, 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-D-glucose, is purified by flash chromatography (silica gel, 30–40% ethyl acetate/hexane), yielding 75–80%.

Method A: Silver Triflate-Promoted Glycosylation

The acetylated glucosamine derivative is converted to its glycosyl bromide using hydrogen bromide in acetic acid (33% w/w) at 0°C for 1 hour. After neutralization with sodium bicarbonate, the bromide is reacted with methanol (10 equiv) in dichloromethane under anhydrous conditions. Silver triflate (1.1 equiv) and tetramethylurea (1.2 equiv) are added as promoters, and the mixture is stirred at room temperature for 3–5 hours. TLC (40% ethyl acetate/hexane) monitors progress, with purification via flash chromatography yielding MATPG in 65–70%.

Method B: Boron Trifluoride Etherate Catalysis

The glycosyl bromide is treated with methanol (15 equiv) and boron trifluoride etherate (BF₃·Et₂O, 1.5 equiv) in dichloromethane at −20°C to 0°C. This low-temperature protocol enhances β-selectivity (>95%) by favoring the axial attack of methanol. The reaction is quenched with saturated sodium bicarbonate, and the product is isolated in 60–65% yield after column chromatography.

Comparative Analysis of Synthetic Methods

| Parameter | Method A (AgOTf) | Method B (BF₃·Et₂O) |

|---|---|---|

| Catalyst | Silver triflate | Boron trifluoride etherate |

| Temperature | Room temperature | −20°C to 0°C |

| Reaction Time | 3–5 hours | 2–4 hours |

| β-Selectivity | 90–92% | 95–97% |

| Yield | 65–70% | 60–65% |

| Key Advantage | Faster kinetics | Higher anomeric control |

Method A offers practical simplicity, while Method B excels in stereochemical outcomes. The choice depends on the prioritization of yield versus selectivity.

Purification and Characterization

Crude MATPG is purified via flash chromatography (silica gel, 40% ethyl acetate/hexane), followed by recrystallization from ethanol/water (3:1). Key analytical data include:

-

¹H NMR (CDCl₃) : δ 5.21 (t, J = 9.5 Hz, H-3), 5.08 (t, J = 9.3 Hz, H-4), 4.65 (d, J = 8.0 Hz, H-1), 2.10–2.05 (3s, 9H, OAc).

-

¹³C NMR : δ 170.1–169.3 (C=O), 100.5 (C-1), 72.8–67.2 (pyranose ring), 20.8–20.5 (CH₃).

-

IR (KBr) : 1745 cm⁻¹ (C=O stretch), 1710 cm⁻¹ (phthalimido C=O).

Challenges and Troubleshooting

-

Acetyl Migration : Minimized by maintaining low temperatures during acetylation and avoiding prolonged storage of intermediates.

-

Anomeric Mixtures : Addressed by optimizing promoter stoichiometry (e.g., 1.1 equiv AgOTf) and solvent polarity (dichloromethane > tetrahydrofuran).

-

Low Yields in Glycosylation : Attributed to moisture sensitivity; rigorous drying of reagents and solvents (molecular sieves) improves outcomes .

Q & A

Q. What are the primary synthetic routes for preparing Methyl 3,4,6-tri-O-acetyl-2-deoxy-2-phthalimido-beta-D-glucopyranoside, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via sequential protection/deprotection strategies. Key steps include:

- Phthalimido introduction : Reaction of glucosamine derivatives with phthalic anhydride under anhydrous conditions to block the C2 amine, followed by acetylation at C3, C4, and C6 using acetic anhydride/pyridine .

- Glycosylation optimization : Use of silver(I) oxide or Lewis acids (e.g., BF₃·Et₂O) to activate glycosyl donors, with yields influenced by temperature (0–25°C) and solvent polarity (e.g., dichloromethane vs. acetonitrile) .

- Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) or recrystallization from ethanol/water mixtures .

Q. How is this compound utilized as a glycosyl donor in enzymatic assays to study glycosyltransferase specificity?

The phthalimido group at C2 prevents unwanted side reactions, while acetyl groups at C3, C4, and C6 ensure regioselectivity. Methodological steps include:

- Substrate preparation : Mixing the compound with UDP-sugar donors and purified glycosyltransferases in buffered solutions (pH 7–8).

- Kinetic analysis : Monitoring reaction progress via HPLC or mass spectrometry (MS) to quantify transferase activity and product stereochemistry .

- Control experiments : Using deacetylated analogs to confirm enzyme dependence on acetyl protection patterns .

Q. What protective group strategies are critical for synthesizing oligosaccharides using this compound?

The 3,4,6-tri-O-acetyl groups act as transient protections:

- Selective deacetylation : Controlled hydrolysis with hydrazine acetate or NaOMe/MeOH to expose specific hydroxyls for further glycosylation .

- Orthogonal protection : Combining acetyl groups with benzyl (Bn) or p-methoxybenzyl (PMB) groups enables sequential coupling in multi-step syntheses .

Advanced Research Questions

Q. How can isotopic labeling (e.g., ¹³C, ¹⁵N) be incorporated into this compound for mechanistic studies of glycosidase inhibition?

- ¹⁵N-labeling : Reacting D-glucal with (saltmen)Mn(¹⁵N) introduces ¹⁵N at C2, followed by methylation with ¹³CH₃I to label the methyl group .

- Applications : Isotopic labeling enables NMR-based tracking of enzymatic cleavage mechanisms (e.g., β-retaining vs. inverting glycosidases) and kinetic isotope effect (KIE) analysis .

Q. What challenges arise in achieving regioselective glycosylation with this donor, and how can they be addressed?

- Competing reactivities : The C3 and C6 acetyl groups may sterically hinder coupling. Solutions include:

- Using bulky solvents (e.g., toluene) to favor axial attack .

- Employing glycosyl halide donors (e.g., trichloroacetimidates) for improved anomeric control .

Q. How does the phthalimido group at C2 influence the compound’s stability in acidic vs. basic conditions during glycosylation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.